molecular formula C11H16FNO2S B258991 4-fluoro-N-pentylbenzenesulfonamide

4-fluoro-N-pentylbenzenesulfonamide

Cat. No. B258991
M. Wt: 245.32 g/mol
InChI Key: HIIRLHVIPGFLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-pentylbenzenesulfonamide (also known as FPBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. FPBS belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of FPBS is not fully understood, but it is believed to involve the inhibition of enzymes that play a crucial role in various physiological processes. For example, carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion, which is essential for the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by FPBS can lead to the accumulation of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects
FPBS has been shown to have various biochemical and physiological effects, including the inhibition of enzymes, the modulation of neurotransmitter levels, and the alteration of ion channel activity. These effects can have both beneficial and detrimental consequences, depending on the context in which they occur.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPBS in lab experiments is its potent inhibitory activity against enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, FPBS also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of FPBS, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the identification of new applications in various fields. One promising direction is the development of FPBS-based drugs for the treatment of Alzheimer's disease, which is a major public health concern. Another direction is the study of FPBS as a potential tool for the treatment of glaucoma, which is a leading cause of blindness worldwide.
Conclusion
In conclusion, FPBS is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against enzymes, as well as its diverse pharmacological properties, make it a valuable tool for studying various physiological processes and developing new drugs. Further research is needed to fully understand the mechanism of action of FPBS and its potential applications in various fields.

Synthesis Methods

The synthesis of FPBS involves the reaction of 4-fluorobenzenesulfonyl chloride with pentylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields FPBS as a white solid. The purity of the compound can be further improved by recrystallization from an appropriate solvent.

Scientific Research Applications

FPBS has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes FPBS a promising candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.

properties

Product Name

4-fluoro-N-pentylbenzenesulfonamide

Molecular Formula

C11H16FNO2S

Molecular Weight

245.32 g/mol

IUPAC Name

4-fluoro-N-pentylbenzenesulfonamide

InChI

InChI=1S/C11H16FNO2S/c1-2-3-4-9-13-16(14,15)11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3

InChI Key

HIIRLHVIPGFLGV-UHFFFAOYSA-N

SMILES

CCCCCNS(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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